molecular formula C16H24N2O2S B6446262 N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2549055-99-2

N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6446262
CAS No.: 2549055-99-2
M. Wt: 308.4 g/mol
InChI Key: JAKBGKCZNYECTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is an organic compound that features a piperidine ring substituted with a 2-methylphenylmethyl group and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the 2-Methylphenylmethyl Group: This step involves the alkylation of the piperidine ring using 2-methylbenzyl chloride under basic conditions.

    Attachment of the Cyclopropanesulfonamide Group: The final step involves the sulfonation of the piperidine derivative with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the biological activity of piperidine derivatives.

Mechanism of Action

The mechanism of action of N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the sulfonamide group can form hydrogen bonds with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(3-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
  • N-{1-[(4-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Uniqueness

N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is unique due to the specific positioning of the 2-methylphenylmethyl group, which can influence its binding affinity and selectivity towards molecular targets compared to its isomers.

Properties

IUPAC Name

N-[1-[(2-methylphenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-13-5-2-3-6-14(13)11-18-10-4-7-15(12-18)17-21(19,20)16-8-9-16/h2-3,5-6,15-17H,4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKBGKCZNYECTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCCC(C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.